1-Methyl-4-oxopyrrolidine-3-carboxamide
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Overview
Description
1-Methyl-4-oxopyrrolidine-3-carboxamide is a compound that belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxopyrrolidine-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amide precursor with a ketone, followed by methylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrolidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its reaction. The pathways involved can vary depending on the specific application, but often include key metabolic or signaling pathways .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features but different functional groups.
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry as a scaffold for drug development.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness: 1-Methyl-4-oxopyrrolidine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in certain applications where other pyrrolidine derivatives may not be as effective .
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-methyl-4-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-8-2-4(6(7)10)5(9)3-8/h4H,2-3H2,1H3,(H2,7,10) |
InChI Key |
HJAFVQSXERWIDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=O)C1)C(=O)N |
Origin of Product |
United States |
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